(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide
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Overview
Description
(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine moiety, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the final product using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.
Biological Research: The compound can be used to study biological pathways and mechanisms of action.
Mechanism of Action
The mechanism of action of (3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-2-27-18-14(4-3-5-21-18)13-22-17(24)15-10-16(12-20-11-15)19(25)23-6-8-26-9-7-23/h3-5,15-16,20H,2,6-13H2,1H3,(H,22,24)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECJPCZJJHMXJY-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CNC(=O)C2CC(CNC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=N1)CNC(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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